molecular formula C14H11NOS B12879560 N-(Dibenzo[b,d]furan-3-yl)ethanethioamide CAS No. 28989-22-2

N-(Dibenzo[b,d]furan-3-yl)ethanethioamide

Cat. No.: B12879560
CAS No.: 28989-22-2
M. Wt: 241.31 g/mol
InChI Key: PESXHSZMLRHBAI-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]furan-3-yl)ethanethioamide is a sulfur-containing analogue of amide derivatives, characterized by a thioamide (-C(=S)-NH-) group attached to the dibenzo[b,d]furan scaffold. The thioamide group introduces distinct physicochemical properties, such as altered hydrogen-bonding capacity and redox activity, compared to its oxygen-containing amide counterparts.

Properties

CAS No.

28989-22-2

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

N-dibenzofuran-3-ylethanethioamide

InChI

InChI=1S/C14H11NOS/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3,(H,15,17)

InChI Key

PESXHSZMLRHBAI-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

The synthesis of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide typically involves the following steps:

Chemical Reactions Analysis

N-(Dibenzo[b,d]furan-3-yl)ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(Dibenzo[b,d]furan-3-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

  • Thioamide vs. This substitution may also enhance redox activity due to sulfur’s lower electronegativity .
  • Halogen Effects : The iodine substituent in N-(Dibenzo[b,d]furan-3-yl)-4-iodobenzamide introduces steric bulk and electron-withdrawing effects, which could influence binding affinity in biological systems or catalytic applications .
  • Methoxy Groups : Methoxy substituents (e.g., in ) improve solubility and electron-donating properties, which may optimize pharmacokinetic profiles .

Stability and Reactivity

Dibenzofuran derivatives generally exhibit high thermal and oxidative stability due to aromatic conjugation. However:

  • The thioamide group in N-(Dibenzo[b,d]furan-3-yl)ethanethioamide may render it more susceptible to hydrolysis or nucleophilic attack compared to amides, depending on the environment .
  • Compounds like 3ai show moderate synthetic yields (7%), suggesting challenges in dibenzofuran functionalization during coupling reactions .

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